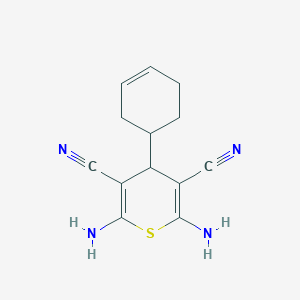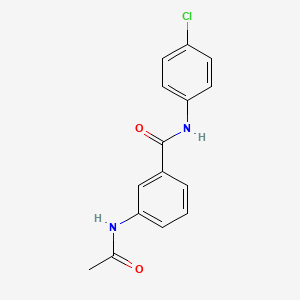
3-(acetylamino)-N-(4-chlorophenyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Acetylamino)-N-(4-chlorophenyl)benzamide, also known as ACB, is a chemical compound that has gained significant attention in scientific research due to its potential use as a therapeutic agent. This compound belongs to the class of benzamide derivatives and has been found to exhibit a range of biochemical and physiological effects.
作用機序
The mechanism of action of 3-(acetylamino)-N-(4-chlorophenyl)benzamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. 3-(acetylamino)-N-(4-chlorophenyl)benzamide has been found to inhibit the activity of HDAC6, which is involved in the regulation of gene expression and protein degradation. It has also been shown to inhibit the activity of PARP1, which is involved in DNA repair. 3-(acetylamino)-N-(4-chlorophenyl)benzamide has been found to activate the Nrf2/ARE pathway, which is involved in the regulation of oxidative stress and inflammation.
Biochemical and Physiological Effects:
3-(acetylamino)-N-(4-chlorophenyl)benzamide has been found to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells and induce apoptosis. 3-(acetylamino)-N-(4-chlorophenyl)benzamide has also been found to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. It has been shown to protect against neuronal damage and improve cognitive function in animal models of neurodegenerative disorders.
実験室実験の利点と制限
3-(acetylamino)-N-(4-chlorophenyl)benzamide has several advantages for lab experiments, including its high purity and stability. It is also readily available and can be synthesized using relatively simple methods. However, 3-(acetylamino)-N-(4-chlorophenyl)benzamide has some limitations, including its low solubility in water and its potential toxicity at high doses.
将来の方向性
There are several future directions for research on 3-(acetylamino)-N-(4-chlorophenyl)benzamide. One area of interest is the development of 3-(acetylamino)-N-(4-chlorophenyl)benzamide derivatives with improved pharmacological properties. Another area of interest is the investigation of the potential use of 3-(acetylamino)-N-(4-chlorophenyl)benzamide in combination with other therapeutic agents. Additionally, further research is needed to fully understand the mechanism of action of 3-(acetylamino)-N-(4-chlorophenyl)benzamide and its potential use in various diseases.
合成法
The synthesis of 3-(acetylamino)-N-(4-chlorophenyl)benzamide involves a multi-step process that includes the reaction of 4-chlorobenzoic acid with thionyl chloride to form 4-chlorobenzoyl chloride. The resulting compound is then reacted with 3-aminoacetophenone in the presence of a base to form 3-(acetylamino)-N-(4-chlorophenyl)benzamide. The final product is purified using various techniques such as recrystallization, column chromatography, and HPLC.
科学的研究の応用
3-(acetylamino)-N-(4-chlorophenyl)benzamide has been studied extensively for its potential use as a therapeutic agent in various diseases such as cancer, inflammation, and neurodegenerative disorders. It has been found to exhibit anti-inflammatory, anti-tumor, and neuroprotective effects. 3-(acetylamino)-N-(4-chlorophenyl)benzamide has also been shown to inhibit the activity of certain enzymes such as HDAC6 and PARP1, which are involved in the regulation of gene expression and DNA repair.
特性
IUPAC Name |
3-acetamido-N-(4-chlorophenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2O2/c1-10(19)17-14-4-2-3-11(9-14)15(20)18-13-7-5-12(16)6-8-13/h2-9H,1H3,(H,17,19)(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWZUXCKSSBURMI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-bromo-2-chloro-N-({[2-chloro-4-(trifluoromethyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4944327.png)
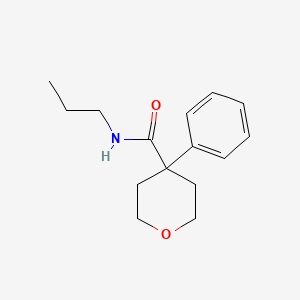

![3-{[(2-fluorobenzyl)amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B4944345.png)
![1-[4-(benzyloxy)-3-methoxyphenyl]-1-propanone](/img/structure/B4944352.png)
![N-[4-(2-ethoxyphenyl)-1,3-thiazol-2-yl]-3,4,5-trimethoxybenzamide](/img/structure/B4944353.png)
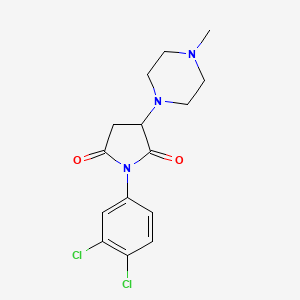
![N-[1-(3-fluorophenyl)-6,6-dimethyl-4,5,6,7-tetrahydro-1H-indazol-4-yl]-5-methyl-2-pyrazinecarboxamide](/img/structure/B4944371.png)
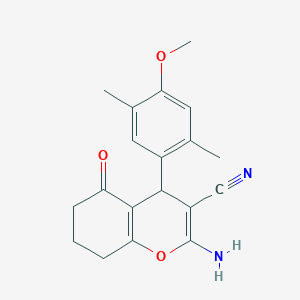

![3-chloro-N-(4-methoxybenzyl)-5-(2-thienyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4944396.png)

![ethyl 5-(anilinocarbonyl)-2-[(cyclopropylcarbonyl)amino]-4-methyl-3-thiophenecarboxylate](/img/structure/B4944407.png)
